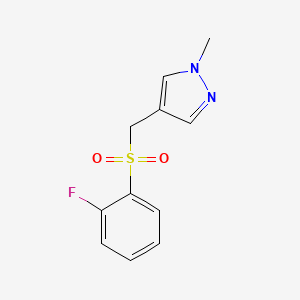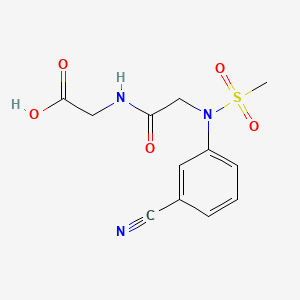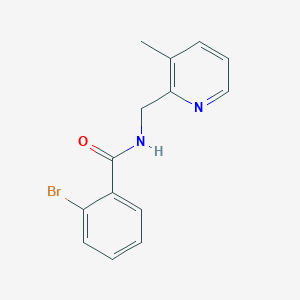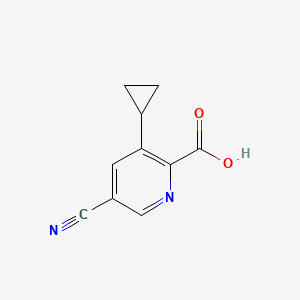
n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cyclopropylamine derivative with a quinoxaline-3-one precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and time, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of larger reactors, more efficient catalysts, and continuous monitoring of reaction parameters to ensure consistent quality and yield. Safety measures and environmental considerations would also be important factors in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, including factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-diones, while reduction could produce tetrahydroquinoxalines. Substitution reactions could introduce a wide range of functional groups, leading to diverse quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a potential candidate for biological studies.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: Quinoxaline derivatives are used in the development of dyes, pigments, and other industrial materials.
Wirkmechanismus
The mechanism of action of n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide would depend on its specific biological or chemical activity. In general, quinoxaline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The exact pathways and targets would need to be elucidated through detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to n-Cyclopropyl-3-oxo-3,4-dihydroquinoxaline-1(2h)-carbothioamide include other quinoxaline derivatives, such as:
- 2,3-Dimethylquinoxaline
- 2-Phenylquinoxaline
- 2,3-Dichloroquinoxaline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group. This structural feature can impart unique chemical and biological properties, making it distinct from other quinoxaline derivatives.
Eigenschaften
Molekularformel |
C12H13N3OS |
|---|---|
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
N-cyclopropyl-3-oxo-2,4-dihydroquinoxaline-1-carbothioamide |
InChI |
InChI=1S/C12H13N3OS/c16-11-7-15(12(17)13-8-5-6-8)10-4-2-1-3-9(10)14-11/h1-4,8H,5-7H2,(H,13,17)(H,14,16) |
InChI-Schlüssel |
SEGVAADEGHDDJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=S)N2CC(=O)NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)








![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)
